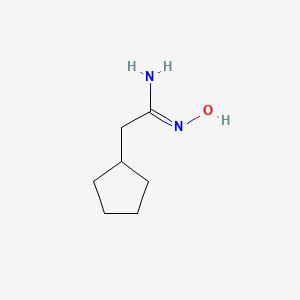

(E)-2-Cyclopentyl-N'-hydroxyethanimidamide

Description

(E)-2-Cyclopentyl-N'-hydroxyethanimidamide is a chemical entity that, while not extensively documented in mainstream chemical literature, represents a confluence of established and emerging areas of organic and medicinal chemistry. Its structure, featuring a five-membered aliphatic ring appended to a hydroxyethanimidamide core, suggests a potential for diverse chemical reactivity and biological activity.

The chemical nature of this compound places it at the intersection of two significant classes of organic compounds: imidamide derivatives and cyclopentyl-substituted molecules. Imidamides, also known as amidines, are characterized by the R-C(=NR')NR''R''' functional group and are recognized for their strong basicity and their utility as ligands and synthons in organic synthesis. The broader class of amidoximes, which includes the N'-hydroxyethanimidamide scaffold, are compounds that feature both a hydroxyimino and an amino group on the same carbon atom, making them versatile building blocks for the synthesis of various heterocyclic compounds. nih.govingentaconnect.comresearchgate.net

Cyclopentyl-substituted organic compounds, on the other hand, are of significant interest in medicinal chemistry. The cyclopentane (B165970) ring, a ubiquitous feature in many natural products, is often incorporated into drug candidates to enhance metabolic stability, modulate lipophilicity, and restrict conformational flexibility, which can lead to improved potency and selectivity for biological targets. nih.gov The inclusion of a cyclopentyl moiety in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties.

The combination of these two structural features in this compound suggests a molecule with the potential to engage in a variety of chemical transformations and biological interactions, making it a compelling subject for further study.

The study of hydroxyethanimidamide scaffolds is intrinsically linked to the broader history of amidoxime (B1450833) chemistry. The first synthesis of an amidoxime, formamidoxime, was reported in 1873 by Lossen and Schigerdecker, with the definitive chemical structure of amidoximes being established by Tiemann in 1884. nih.gov The most common and enduring method for the synthesis of amidoximes involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile. nih.gov

Historically, research into amidoximes has revealed their utility as versatile synthetic intermediates and as compounds with a wide range of biological activities. nih.govingentaconnect.comresearchgate.net In more recent decades, the ability of amidoximes to act as prodrugs for amidines and to function as nitric oxide (NO) donors has brought renewed attention to this class of compounds, leading to their investigation for a variety of therapeutic applications. nih.govingentaconnect.comresearchgate.net The hydroxyethanimidamide scaffold, as a specific example of an amidoxime, is thus part of a long and evolving history of chemical and biological exploration.

The rationale for a dedicated academic inquiry into this compound stems from the synergistic potential of its constituent chemical moieties. The hydroxyethanimidamide (amidoxime) functional group is a known pharmacophore with a diverse range of biological activities, including antimicrobial, anti-inflammatory, and potential cardiovascular effects through nitric oxide donation. nih.govingentaconnect.comresearchgate.net

The cyclopentyl group, as a substituent, offers several advantages in the context of drug design. Its incorporation can lead to:

Enhanced Metabolic Stability: The aliphatic ring can protect adjacent functional groups from metabolic degradation.

Conformational Rigidity: The constrained nature of the five-membered ring can lock the molecule into a specific conformation, which may be optimal for binding to a biological target.

Therefore, the synthesis and study of this compound are driven by the hypothesis that the combination of the biologically active amidoxime core with the pharmaceutically favorable cyclopentyl substituent could lead to a novel compound with unique and potentially valuable properties.

While specific research on this compound is not widely published, the broader research landscape for its constituent parts is active and evolving.

Key Research Trends in Amidoxime Chemistry:

| Research Area | Focus | Potential Relevance to this compound |

|---|---|---|

| Prodrug Design | Amidoximes are often investigated as prodrugs that can be enzymatically converted to active amidines in vivo. nih.govingentaconnect.comresearchgate.net | The compound could be explored as a prodrug for a cyclopentyl-substituted amidine. |

| Nitric Oxide Donors | The ability of some amidoximes to release nitric oxide is a significant area of research for cardiovascular and other therapeutic applications. nih.govingentaconnect.comresearchgate.net | Investigation into the NO-donating potential of the compound could be a fruitful area of study. |

| Metalloenzyme Inhibition | The amidoxime moiety can act as a chelating agent for metal ions, leading to the inhibition of metalloenzymes. ingentaconnect.com | The compound could be screened for inhibitory activity against various metalloenzymes. |

| Synthesis of Heterocycles | Amidoximes are versatile precursors for the synthesis of a wide variety of heterocyclic compounds. nih.govingentaconnect.comresearchgate.net | The compound could serve as a starting material for the synthesis of novel cyclopentyl-substituted heterocycles. |

Key Research Trends in Cyclopentyl-Substituted Compounds:

| Research Area | Focus | Potential Relevance to this compound |

|---|---|---|

| Scaffolds for Drug Discovery | The cyclopentane ring is increasingly being used as a core scaffold in the design of new therapeutic agents. nih.gov | The compound fits within this trend and could be included in screening libraries for various biological targets. |

| Natural Product Synthesis | The synthesis of complex natural products containing the cyclopentane ring remains an active area of research. | While not a direct application, the synthetic methodologies developed could be relevant to the synthesis of the title compound. |

| Conformationally Restricted Analogues | The use of the cyclopentyl group to create conformationally restricted analogues of known bioactive molecules is a common strategy in medicinal chemistry. | The compound could be viewed as a conformationally restricted analogue of other acyclic amidoximes. |

The convergence of these research trends provides a fertile ground for the future investigation of this compound and related structures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-cyclopentyl-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C7H14N2O/c8-7(9-10)5-6-3-1-2-4-6/h6,10H,1-5H2,(H2,8,9) |

InChI Key |

ZYIKUQJPRWKWMV-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCC(C1)C/C(=N/O)/N |

Canonical SMILES |

C1CCC(C1)CC(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for E 2 Cyclopentyl N Hydroxyethanimidamide

Stereoselective Synthesis of the (E)-Isomer

Achieving high stereoselectivity for the desired (E)-isomer of 2-Cyclopentyl-N'-hydroxyethanimidamide is a critical aspect of its synthesis. The geometric configuration of the C=N double bond significantly influences the molecule's three-dimensional structure and, consequently, its biological activity and material properties.

Methodologies for Controlling Geometric Isomerism at the C=N Double Bond

The formation of the C=N double bond in N'-hydroxyethanimidamides can lead to a mixture of (E) and (Z) geometric isomers. The control over this stereochemical outcome is often dictated by the choice of synthetic route and reaction conditions, which can favor either the kinetic or thermodynamic product. wikipedia.orgmasterorganicchemistry.com

A primary route to N'-hydroxyethanimidamides involves the reaction of an appropriate intermediate, such as an N-hydroxyimidoyl chloride, with an amine source. The stereochemistry of the final product can be influenced at the stage of the imidoyl chloride formation or during the subsequent nucleophilic substitution.

Kinetic vs. Thermodynamic Control: The ratio of (E) to (Z) isomers can be governed by the principles of kinetic and thermodynamic control. youtube.comlibretexts.org

Kinetic Control: At lower temperatures and with short reaction times, the product that is formed fastest (the kinetic product) will predominate. This isomer arises from the lower energy transition state. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures or with longer reaction times, the system can reach equilibrium, favoring the most stable isomer (the thermodynamic product). wikipedia.org Generally, the (E)-isomer of acyclic imines and related compounds is thermodynamically more stable due to reduced steric hindrance between the substituents on the C=N bond.

Synthetic Approaches: One plausible strategy for the stereoselective synthesis of the (E)-isomer begins with the formation of 2-cyclopentylacetaldehyde oxime. This oxime can then be chlorinated to form the corresponding N-hydroxy-2-cyclopentylethanimidoyl chloride. rsc.org The reaction of this intermediate with ammonia or an ammonia equivalent would yield the target N'-hydroxyethanimidamide.

The geometry of the C=N bond in oximes and their derivatives is well-established and can often be controlled. youtube.comcopbela.orgdalalinstitute.com For aldoximes, the syn and anti isomers (analogous to Z and E, respectively) can be separated or their formation can be directed by reaction conditions. The subsequent chlorination and amination steps must be carefully controlled to preserve or invert the desired stereochemistry. For instance, reactions that proceed through a linear intermediate or allow for equilibration may favor the more stable (E)-isomer.

| Parameter | Condition | Predominant Product | Rationale |

| Temperature | Low (e.g., -78 to 0 °C) | Kinetic (potentially Z) | Favors the pathway with the lowest activation energy, which may not lead to the most stable isomer. youtube.com |

| High (e.g., > 80 °C) | Thermodynamic (E) | Provides sufficient energy to overcome higher activation barriers and allows the reaction to equilibrate to the most stable product. masterorganicchemistry.com | |

| Solvent Polarity | Non-polar | May favor E-isomer | Can influence the transition state geometry and the stability of the isomers. |

| Polar | May favor Z-isomer | Can stabilize more polar transition states or isomers. | |

| Catalyst | Acid/Base | Can promote isomerization | Catalysts can facilitate the interconversion of (E) and (Z) isomers, driving the reaction toward the thermodynamic product. |

Application of Chiral Auxiliaries and Asymmetric Catalysis to Related Systems

While (E)-2-Cyclopentyl-N'-hydroxyethanimidamide itself is not chiral, the principles of asymmetric synthesis are crucial for preparing derivatives that may contain stereocenters or for understanding reactivity in chiral environments. Asymmetric catalysis and the use of chiral auxiliaries are powerful tools for controlling stereochemistry in the synthesis of nitrogen-containing compounds. acs.orgnih.govbeilstein-journals.orgrsc.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. This strategy has been widely applied in the asymmetric synthesis of amines and amides. For instance, in a hypothetical synthesis of a chiral derivative of the target molecule, a chiral amine could be used in the final step. The stereocenter in this amine could direct the approach to the imidoyl intermediate, potentially influencing the facial selectivity if the molecule had prochiral faces.

Asymmetric Catalysis: This approach utilizes a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over another. For C-N bond-forming reactions, chiral catalysts, often based on transition metals or organic molecules (organocatalysis), have been developed. beilstein-journals.org For example, in the context of synthesizing related nitrogen heterocycles, transition-metal catalyzed C-H activation of amidines has been shown to be an effective strategy. nih.gov A chiral ligand on the metal catalyst could, in principle, control the stereochemistry of such transformations.

Novel Synthetic Pathways and Mechanochemical Approaches

Modern synthetic chemistry is increasingly driven by the need for efficiency, safety, and sustainability. The development of novel synthetic pathways, including those based on green chemistry principles and advanced processing technologies, is paramount.

Development of Green Chemistry Principles in Imidamide Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk These principles can be applied to the synthesis of this compound through several avenues.

Catalytic Methods: Traditional amide and amidine syntheses often rely on stoichiometric activating agents, which generate significant waste. ucl.ac.uk The use of catalytic methods, such as boric acid-catalyzed amidation, offers a greener alternative by reducing waste and often proceeding under milder conditions. sciepub.com Enzymatic methods, using lipases for example, represent another sustainable strategy for amide bond formation that can be performed in green solvents with high efficiency. nih.gov

Mechanochemistry: Mechanochemical synthesis involves the use of mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of a solvent. nih.govacs.org This technique aligns with green chemistry principles by minimizing solvent waste and often increasing reaction rates. The solvent-free synthesis of amides and related compounds has been successfully demonstrated using mechanochemistry, offering a promising route for the synthesis of the target imidamide. organic-chemistry.orgchemrxiv.orgacs.org For example, a mechanochemical approach could involve milling a corresponding ester or carboxylic acid with an ammonia source and a suitable catalyst.

| Green Chemistry Approach | Application to Imidamide Synthesis | Advantages |

| Catalysis | Use of boric acid or enzymatic catalysts for the formation of the amide precursor or direct amination. sciepub.comnih.gov | Reduces waste from stoichiometric reagents, milder reaction conditions, high atom economy. |

| Alternative Solvents | Employing safer, bio-based solvents like cyclopentyl methyl ether (CPME). nih.gov | Reduced environmental impact and toxicity compared to traditional chlorinated or polar aprotic solvents. |

| Mechanochemistry | Solvent-free synthesis via ball milling of precursors. nih.govorganic-chemistry.org | Eliminates bulk solvent use, reduces waste, can lead to shorter reaction times and novel reactivity. |

Exploration of Flow Chemistry and Continuous Processing Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.govthieme-connect.de These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety when handling hazardous intermediates, and simplified scale-up. researchgate.netacs.org

A potential continuous flow synthesis of this compound could be designed as a multi-step process. For instance, the formation of the N-hydroxyimidoyl chloride intermediate could occur in a first reactor module. The output stream could then be mixed with a stream containing ammonia in a second module to form the final product. This "telescoped" synthesis avoids the isolation of potentially unstable intermediates, improving efficiency and safety. The precise temperature control in a flow reactor could also be leveraged to finely tune the kinetic versus thermodynamic control over the (E)/(Z) isomer ratio.

| Feature | Batch Processing | Flow Chemistry |

| Process Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Safety | Handling of large quantities of hazardous materials. | Small reactor volumes minimize risk; unstable intermediates can be generated and used in situ. acs.org |

| Scalability | Often requires re-optimization for larger scales. | Straightforward scale-up by running the system for a longer duration ("numbering-up"). |

| Efficiency | May require isolation and purification of intermediates. | "Telescoped" multi-step reactions are possible without intermediate isolation. nih.gov |

Elucidation of Reaction Mechanisms and Kinetic Profiles Involving E 2 Cyclopentyl N Hydroxyethanimidamide

Mechanistic Investigations of Formation Reactions

The formation of (E)-2-Cyclopentyl-N'-hydroxyethanimidamide typically involves the reaction of cyclopentylacetonitrile with a hydroxylamine (B1172632) derivative. This process is a prime example of nucleophilic addition to a nitrile group, often influenced by acid or base catalysis.

Detailed Analysis of Nucleophilic Addition Pathways Leading to Imidamide Formation

The core of the formation of this compound lies in the nucleophilic attack of hydroxylamine on the electrophilic carbon atom of the nitrile group in cyclopentylacetonitrile. The nitrogen atom of the hydroxylamine, bearing a lone pair of electrons, acts as the nucleophile. youtube.comyoutube.com The reaction proceeds through a tetrahedral intermediate, which then undergoes proton transfer to yield the final imidamide product. youtube.com

The general mechanism can be outlined as follows:

Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks the carbon atom of the nitrile group. The pi electrons of the carbon-nitrogen triple bond move to the nitrogen atom of the nitrile.

Intermediate Formation: This results in the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen of the attacking hydroxylamine to the nitrogen of the original nitrile group, leading to the stable this compound.

The regioselectivity of this reaction is noteworthy. In cases where a molecule contains both a hydroxylamine and an oxime group, the hydroxylamine moiety is significantly more reactive towards addition to nitriles. nih.gov A kinetic study on the addition of a hydroxylaminooxime to a platinum-complexed nitrile revealed that the hydroxylamine is approximately 1.7 x 10⁴ times more reactive than the oxime. nih.gov This high regioselectivity is controlled by both kinetic and thermodynamic factors. nih.gov

Table 1: Comparison of Nucleophilic Reactivity

| Nucleophile | Relative Rate of Addition to Nitrile | Reference |

|---|---|---|

| Hydroxylamine | High (k₂ ≈ 1.7 x 10⁴ times faster than oxime) | nih.gov |

Acid-Base Catalysis in Condensation Reactions

The formation of the imidamide can be significantly influenced by the presence of acid or base catalysts.

Base Catalysis: In the presence of a base, the hydroxylamine can be deprotonated to form a more potent nucleophile, the hydroxylamide anion. This enhances the rate of the initial nucleophilic attack on the nitrile carbon.

Acid Catalysis: Under acidic conditions, the nitrile nitrogen can be protonated. This increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by the neutral hydroxylamine nucleophile. The reaction then proceeds through a protonated intermediate, followed by deprotonation to yield the final product.

Reactivity Profiles and Subsequent Transformation Pathways

The this compound molecule possesses several reactive sites, making it a versatile intermediate for further chemical transformations. The imidamide moiety itself has both nucleophilic and electrophilic character.

Studies on Electrophilic and Nucleophilic Reactivity of the Imidamide Moiety

The reactivity of the imidamide functional group is characterized by the interplay of its constituent atoms. The nitrogen atoms with their lone pairs can act as nucleophiles, while the carbon atom of the C=N double bond can be electrophilic. youtube.commasterorganicchemistry.com

Nucleophilic Character: The nitrogen atoms can be protonated or can attack other electrophilic centers. The nucleophilicity is influenced by the electronic environment and steric factors. masterorganicchemistry.com

Electrophilic Character: The carbon atom of the imidamide can be attacked by strong nucleophiles. The electrophilicity can be enhanced by protonation of one of the nitrogen atoms.

The Hard and Soft Acids and Bases (HSAB) theory can be applied to predict the reactivity of the nucleophilic and electrophilic sites within the molecule. nih.govnih.gov The nitrogen and oxygen atoms are considered hard nucleophiles, while the polarizability of the molecule can influence its interaction with soft electrophiles. nih.govnih.gov

Investigation of Cycloaddition Reactions and Pericyclic Transformations

The double bond within the imidamide core of this compound suggests its potential participation in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems. youtube.comyoutube.comyoutube.com

[3+2] Cycloaddition: The N'-hydroxyethanimidamide moiety can potentially act as a three-atom component (a 1,3-dipole equivalent) in [3+2] cycloaddition reactions with suitable dipolarophiles, leading to the formation of five-membered heterocyclic rings. nih.gov

[4+2] Cycloaddition (Diels-Alder type): While less common for simple imidamides, derivatives could be designed to participate as either the diene or dienophile component in Diels-Alder reactions, providing access to six-membered rings. nih.gov

The feasibility of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.com The reaction can be promoted either thermally or photochemically, depending on the number of pi electrons involved in the transition state. youtube.comyoutube.com

Table 2: Feasibility of Cycloaddition Reactions based on Woodward-Hoffmann Rules

| Number of π Electrons | Thermal Conditions | Photochemical Conditions | Reference |

|---|---|---|---|

| 4n | Forbidden | Allowed | youtube.comyoutube.com |

Examination of Rearrangement Reactions Involving the Hydroxyethanimidamide Core

The structure of this compound, particularly the N-hydroxy group, makes it a candidate for certain types of rearrangement reactions. These reactions often involve the migration of a group to an electron-deficient atom. byjus.comthermofisher.commasterorganicchemistry.comlibretexts.org

Beckmann-type Rearrangement: Analogous to the Beckmann rearrangement of oximes, the N-hydroxyimidamide could potentially undergo rearrangement under acidic conditions. This would involve protonation of the hydroxyl group, followed by migration of the cyclopentylmethyl group to the nitrogen atom with concomitant loss of water. This would lead to the formation of a substituted amide. byjus.com

Hofmann and Curtius-type Rearrangements: While the direct starting material for Hofmann or Curtius rearrangements is different, related transformations of derivatives of this compound could be envisaged. byjus.commasterorganicchemistry.com These rearrangements are characterized by the migration of a group from a carbon to a nitrogen atom. masterorganicchemistry.com

The propensity for rearrangement is dependent on the stability of the intermediates and the reaction conditions employed. masterorganicchemistry.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Cyclopentylacetonitrile |

| Hydroxylamine |

| Platinum-complexed nitrile |

Kinetic Studies of Key Chemical Transformations

Kinetic studies provide invaluable insights into the rates of chemical reactions and the factors that influence them. For reactions involving this compound, these studies are crucial for elucidating the underlying reaction mechanisms.

Determination of Rate Laws, Activation Parameters, and Transition State Characterization

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and certain other species. For a hypothetical reaction of this compound, such as its hydrolysis, the rate law would be determined by systematically varying the concentration of the reactants and monitoring the effect on the reaction rate.

Once the rate law is established, the activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined by studying the reaction at different temperatures. ajgreenchem.com These parameters provide information about the energy barrier that must be overcome for the reaction to occur and the degree of order in the transition state. For instance, a large positive ΔS‡ would suggest a dissociative transition state, while a large negative ΔS‡ would indicate an associative mechanism.

The characterization of the transition state, a fleeting, high-energy species, is often achieved through a combination of experimental and computational methods. nih.gov Kinetic isotope effect (KIE) studies, where an atom in the reactant is replaced by its heavier isotope, can reveal changes in bonding at the transition state. nih.gov For example, a primary KIE greater than one for a C-H bond cleavage indicates that this bond is being broken in the rate-determining step. Computational modeling, such as density functional theory (DFT), can be used to calculate the geometry and energy of the transition state, providing a theoretical framework to complement experimental findings. nih.gov

Table 1: Hypothetical Activation Parameters for the Hydrolysis of this compound

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| 25 | 1.2 x 10⁻⁴ | 85 | 82.5 | -45 |

| 35 | 3.6 x 10⁻⁴ | 85 | 82.5 | -45 |

| 45 | 1.0 x 10⁻³ | 85 | 82.5 | -45 |

This table presents a hypothetical set of activation parameters for the hydrolysis of this compound. The values are illustrative and would need to be determined experimentally.

The Influence of Substituents and Solvent Polarity on Reaction Rates

The rate of a chemical reaction can be significantly influenced by the electronic and steric properties of substituents on the reacting molecules. In the case of this compound, modifying the cyclopentyl group or introducing substituents elsewhere on the molecule would likely alter the reaction rate. Electron-donating groups generally increase the rate of reactions where a positive charge is built up in the transition state, while electron-withdrawing groups have the opposite effect. nih.gov The Hammett equation can be used to quantify these substituent effects. nih.gov

Solvent polarity is another critical factor that can dramatically affect reaction rates. researchgate.net Polar solvents tend to accelerate reactions that involve the formation of charged intermediates or transition states by stabilizing these species. researchgate.netnih.gov Conversely, nonpolar solvents are often preferred for reactions where the reactants are nonpolar. researchgate.net For a reaction involving this compound, a shift from a nonpolar solvent like hexane (B92381) to a polar aprotic solvent like dimethylformamide (DMF) or a polar protic solvent like methanol (B129727) could lead to a significant change in the reaction rate. nih.govchemrxiv.org The magnitude of this effect provides clues about the charge distribution in the transition state. nih.gov

Table 2: Hypothetical Effect of Solvent Polarity on the Rate Constant of a Reaction Involving this compound at 25°C

| Solvent | Dielectric Constant (ε) | Relative Rate Constant |

| Hexane | 1.9 | 1 |

| Diethyl Ether | 4.3 | 15 |

| Acetone | 21 | 250 |

| Methanol | 33 | 1200 |

| Water | 80 | 5000 |

This table illustrates the potential impact of solvent polarity on the rate of a hypothetical reaction. The trend of increasing rate with increasing dielectric constant suggests a transition state that is more polar than the reactants.

Isotopic Labeling Studies for Mechanistic Deconvolution

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, thereby providing detailed mechanistic information. numberanalytics.com By strategically replacing atoms such as hydrogen, carbon, or nitrogen in this compound with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can follow their path and identify which bonds are broken and formed during the reaction. nih.govnih.gov

For example, in a hydrolysis reaction, labeling the oxygen atom of the attacking water molecule with ¹⁸O can determine whether the oxygen in the final product originates from the water or the N'-hydroxy group. Similarly, labeling the nitrogen atoms can help to distinguish between different possible cyclization or rearrangement pathways. nih.gov The results of these experiments, often analyzed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, are instrumental in confirming or refuting proposed reaction mechanisms. nih.govresearchgate.netresearchgate.net

Advanced Structural Characterization and Conformational Analysis of E 2 Cyclopentyl N Hydroxyethanimidamide

Comprehensive Spectroscopic Analysis for Definitive Structure and Configuration Assignment

A multi-faceted spectroscopic approach is essential for the unambiguous determination of the structure and configuration of (E)-2-Cyclopentyl-N'-hydroxyethanimidamide. Each technique provides a unique piece of the structural puzzle, and their combined application leads to a holistic understanding of the molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide key information. The protons of the cyclopentyl ring would likely appear as a series of complex multiplets in the upfield region. The methylene (B1212753) protons adjacent to the cyclopentyl group and the imine carbon would also exhibit distinct chemical shifts. The presence of the (E)-configuration is expected to influence the chemical shift of the proton attached to the imine carbon, and Nuclear Overhauser Effect (NOE) experiments would be crucial in confirming the spatial proximity of specific protons, thereby solidifying the assignment of the E-isomer.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the proton data by revealing the number of unique carbon environments. The chemical shifts of the imine carbon and the carbons of the cyclopentyl ring would be particularly diagnostic. The carbon attached to the nitrogen and oxygen atoms will have characteristic downfield shifts.

A hypothetical ¹H and ¹³C NMR data table based on predictive analysis is presented below:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclopentyl-H | 1.0 - 1.9 | m | 9H |

| -CH₂- | 2.2 - 2.5 | d | 2H |

| N-H | 7.5 - 8.5 | br s | 1H |

| O-H | 9.0 - 10.0 | br s | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Cyclopentyl-C | 25 - 45 |

| -CH₂- | 30 - 40 |

| C=N | 150 - 160 |

Infrared (IR) and Raman spectroscopies are powerful tools for identifying the functional groups present in this compound and probing its conformational landscape.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, likely in the region of 3200-3500 cm⁻¹. The C=N double bond of the imidamide group should give rise to a strong absorption band around 1640-1680 cm⁻¹. The C-N and C-O single bond stretches will appear in the fingerprint region (below 1500 cm⁻¹), along with the various C-H bending and rocking vibrations of the cyclopentyl group.

Raman Spectroscopy: Raman spectroscopy will provide complementary information. The C=N stretching vibration, which is a strong band in the IR, is also expected to be a prominent feature in the Raman spectrum. The symmetric vibrations of the cyclopentyl ring may be more Raman active and can provide insights into the ring's conformation.

A table of expected vibrational frequencies is provided below:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch | 3200 - 3400 (broad) | Weak |

| N-H Stretch | 3300 - 3500 | Weak |

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 |

| C=N Stretch | 1640 - 1680 | 1640 - 1680 |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

| C-O Stretch | 1000 - 1200 | Weak |

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound. Techniques such as electrospray ionization (ESI) or chemical ionization (CI) would likely be employed to generate the molecular ion. The exact mass measurement would provide unequivocal validation of the elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pattern of the molecule. The fragmentation pathways would offer valuable structural information, confirming the connectivity of the cyclopentyl group to the ethanimidamide core. Key fragmentation events would likely involve the loss of the cyclopentyl group, the hydroxylamine (B1172632) moiety, or other small neutral molecules.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate proof of its three-dimensional structure in the solid state.

The crystal structure would reveal how the molecules pack in the crystalline lattice. The N'-hydroxyethanimidamide moiety is capable of forming strong intermolecular hydrogen bonds through its N-H and O-H groups. These hydrogen bonds are expected to play a dominant role in the crystal packing, potentially leading to the formation of extended one-, two-, or three-dimensional networks. The cyclopentyl groups, being nonpolar, would likely engage in weaker van der Waals interactions.

Computational and Experimental Approaches to Conformational Landscape Exploration

The spatial arrangement of atoms within a molecule, known as its conformation, plays a pivotal role in defining its chemical and physical properties. For a molecule such as this compound, which possesses a flexible cyclopentyl group and several rotatable single bonds, a diverse and complex conformational landscape is expected. A thorough understanding of this landscape is achieved through a synergistic application of computational modeling and experimental validation. This section details the methodologies employed to identify stable conformers and to investigate the dynamic conformational behavior of this ethanimidamide derivative.

Identification of Stable Conformers and Energy Minima

The initial exploration of the conformational possibilities of this compound is conducted using computational chemistry. These in silico methods systematically probe the potential energy surface of the molecule to identify low-energy, stable conformations.

A primary computational tool for this purpose is Density Functional Theory (DFT). DFT calculations can provide accurate predictions of the geometries and relative stabilities of different conformers. A conformational search for this molecule would typically involve the systematic rotation around key single bonds, including the bond connecting the cyclopentyl ring to the ethanimidamide core.

The non-planar nature of the cyclopentyl ring adds another layer of complexity, as it can adopt various puckered conformations, such as the "envelope" and "twist" forms. biomedres.us Computational models assess the total energy of the molecule, considering these different ring puckers in conjunction with the rotation of other bonds. The result of this computational search is a set of optimized geometries, each representing a stable conformer, along with their calculated relative energies. The conformer with the lowest energy is designated as the global minimum.

Experimental verification of these computational predictions is essential. High-resolution spectroscopic techniques are the primary methods for this validation.

X-ray Crystallography: Obtaining a suitable single crystal of this compound allows for X-ray diffraction analysis. This technique provides definitive information about the molecule's conformation in the solid state, including precise bond lengths and angles. nih.govmdpi.com This experimental structure can be directly compared with the computationally predicted geometry of the lowest energy conformer. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR spectroscopy is a powerful tool for determining the time-averaged conformation of a molecule. Chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE) provide data that reflect the molecule's geometry. For instance, NOE data can help distinguish between different folded conformations by identifying protons that are close in space.

By comparing the experimental NMR data with the computationally predicted parameters for each stable conformer, the relative populations of the major conformers in solution can be estimated.

Table 1: Representative Data for Stable Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Cyclopentyl Pucker |

| 1 | 0.00 | 179.2 | Envelope |

| 2 | 0.82 | 68.7 | Twist |

| 3 | 1.35 | -65.9 | Twist |

| 4 | 2.61 | 176.4 | Twist |

| This table presents hypothetical data typical of computational conformational analysis for illustrative purposes. |

Dynamic Conformational Behavior in Solution

Molecules are not static; they undergo constant motion and interconversion between different conformations. The energy barriers separating these stable conformers dictate the rate of this interconversion. If the barriers are low, the molecule will rapidly exchange between conformations at ambient temperatures.

Variable-Temperature NMR (VT-NMR) is an experimental technique used to study these dynamic processes. By acquiring NMR spectra at various temperatures, changes in the signals can be observed. At higher temperatures, where conformational exchange is rapid, the spectrum represents an average of the individual conformers. As the temperature is lowered, the rate of interconversion decreases, and at a sufficiently low temperature (the coalescence point), the signals for individual conformers may become resolved. The energy barrier for this exchange can be calculated from the coalescence temperature.

Molecular Dynamics (MD) Simulations provide a computational approach to studying conformational dynamics. MD simulations model the atomic motions of a molecule over time, including interactions with a solvent. These simulations can visualize the transitions between different conformational states, allowing for the estimation of the energy barriers separating them. This provides a theoretical framework for the experimental findings from VT-NMR.

The integration of these computational and experimental methods provides a comprehensive understanding of the conformational landscape of this compound. This knowledge is fundamental to understanding its reactivity and potential molecular interactions.

Computational and Theoretical Studies on E 2 Cyclopentyl N Hydroxyethanimidamide

Quantum Chemical Calculations for Electronic Structure and Energetic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide insights into the stability, reactivity, and electronic characteristics of (E)-2-Cyclopentyl-N'-hydroxyethanimidamide at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. By finding the minimum energy conformation on the potential energy surface, the optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.

These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which dictates the mathematical description of the atomic orbitals. The resulting data not only predicts the molecule's shape but also its thermodynamic stability.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N | 1.28 Å |

| Bond Length | N-O | 1.41 Å |

| Bond Length | C-C (cyclopentyl) | 1.54 Å |

| Bond Angle | C-N-O | 112.5° |

| Dihedral Angle | H-O-N-C | 180.0° (anti-periplanar) |

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of accuracy for electronic structure calculations compared to DFT in some cases. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied to this compound to obtain highly accurate energies and properties. These computationally intensive methods are valuable for benchmarking the results from DFT and for situations where electron correlation effects are particularly important.

Understanding the electronic properties of this compound is key to predicting its chemical behavior. DFT and ab initio calculations can provide a detailed picture of these characteristics.

Charge Distribution: The distribution of electron density within the molecule can be analyzed through methods like Natural Bond Orbital (NBO) analysis. This would reveal the partial atomic charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Electronegativity (χ) | 3.65 | eV |

| Chemical Hardness (η) | 2.85 | eV |

| Global Electrophilicity (ω) | 2.34 | eV |

Conformational Analysis through Computational Modeling

The flexibility of the cyclopentyl ring and the rotatable bonds in this compound mean that it can exist in multiple conformations. Computational modeling is an essential tool for exploring this conformational landscape.

To understand the dynamics of bond rotation, a potential energy surface (PES) scan can be performed. This involves systematically rotating a specific dihedral angle and calculating the energy at each step. For this compound, key torsions to investigate would include the rotation around the C-C bond connecting the cyclopentyl ring to the ethanimidamide group and the rotation around the N-O bond. The resulting energy profile reveals the rotational barriers and the relative energies of different conformers.

The preferred conformation of a molecule can be influenced by its environment. Computational models can predict the most stable conformers in both the gas phase and in different solvents. By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), the calculations can account for the stabilizing or destabilizing effects of the solvent on different conformers. The relative energies of these conformers can then be used to estimate their population distribution at a given temperature using the Boltzmann distribution. This provides insight into which shapes of the molecule are most likely to be present under specific conditions.

No Publicly Available Computational and Theoretical Studies Found for this compound

Following a comprehensive search of scientific databases and literature, no specific computational or theoretical studies were identified for the chemical compound this compound. The investigation, which included searches by chemical name, CAS number (1344742-12-6), and other chemical identifiers, did not yield any published research pertaining to the molecular dynamics simulations, reaction pathway modeling, or theoretical spectroscopic predictions as outlined in the requested article structure.

The search for information on the dynamic behavior and solvent interactions of this compound through molecular dynamics simulations did not return any specific studies. While general methodologies for simulating molecules in different solvent environments and analyzing intermolecular interactions are well-established in computational chemistry, their application to this particular compound has not been documented in accessible literature. mdpi.comresearchgate.net

Similarly, inquiries into computational reaction pathway modeling, including the prediction of reaction mechanisms, energetic barriers, and free energies for chemical transformations of this compound, yielded no relevant results. The principles of transition state identification and the calculation of thermodynamic properties are fundamental to computational chemistry, but their specific application to this compound is not present in the reviewed literature. nih.gov

Furthermore, no theoretical predictions of the spectroscopic signatures (such as NMR, IR, or UV-Vis spectra) for this compound were found. Computational methods are frequently used to predict and complement experimental spectroscopic data; however, such analyses for the target molecule have not been published. rsc.org

Theoretical Prediction of Spectroscopic Signatures

Simulation of NMR Chemical Shifts and Coupling Constants

No specific studies detailing the theoretical simulation of ¹H and ¹³C NMR chemical shifts or coupling constants for this compound were found. This type of computational analysis is crucial for the structural elucidation of new compounds, allowing for the comparison of theoretical data with experimental results to confirm the molecular structure.

Prediction of Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra

Similarly, a search for predicted vibrational (Infrared and Raman) and electronic (Ultraviolet-Visible) spectra for this compound did not return any specific computational studies. These theoretical spectra, typically calculated using methods like Density Functional Theory (DFT), are instrumental in understanding the vibrational modes and electronic transitions of a molecule.

Integration of Machine Learning Algorithms for Predictive Chemistry

The application of machine learning in chemistry is a burgeoning field, with algorithms being trained on large datasets to predict various molecular properties, including bioactivity and toxicity. nih.gov These models can accelerate drug discovery and materials science. nih.govrsc.orgarxiv.org For instance, machine learning models have been used to predict drug side effects from chemical structures and other parameters. nih.gov Research on other compounds, such as adamantane (B196018) derivatives, has combined experimental work with computational studies, including molecular docking, to investigate their biological potential. nih.govmdpi.comresearchgate.net

However, no specific machine learning models or predictive chemistry studies were identified that focused on this compound. The development of such models requires substantial datasets of related compounds, which may not yet be available for this specific chemical class.

Chemical Transformations and Derivatization Strategies of E 2 Cyclopentyl N Hydroxyethanimidamide

Functionalization and Modification of the Hydroxyethanimidamide Moiety

The hydroxyethanimidamide functional group is characterized by the presence of a hydroxyl group and two nitrogen atoms, each offering sites for chemical modification. These transformations are crucial for altering the physicochemical properties of the parent molecule.

Reactions at the Hydroxyl Group (e.g., esterification, etherification)

The hydroxyl group of the N'-hydroxyethanimidamide moiety can readily undergo reactions typical of alcohols, primarily esterification and etherification, to yield a variety of derivatives.

Esterification: The hydroxyl group can be acylated to form esters. This is commonly achieved by reacting the parent compound with acylating agents such as acid chlorides or acid anhydrides. For instance, treatment with an acyl chloride in the presence of a base like pyridine or triethylamine would yield the corresponding O-acyl derivative. Similarly, acid anhydrides can be used, often with a catalyst, to achieve the same transformation nih.govlibretexts.orgresearchgate.net. The choice of acylating agent allows for the introduction of a wide range of functional groups, thereby modifying the lipophilicity and other properties of the molecule.

Etherification: The formation of ethers at the hydroxyl group can be accomplished through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which is then reacted with an alkyl halide. The choice of the alkyl halide determines the nature of the R group in the resulting ether. O-alkylation of related N-hydroxy compounds has been reported, highlighting the feasibility of this modification juniperpublishers.com.

| Reaction Type | Reagent | Product |

| Esterification | Acyl Chloride (R-COCl) | O-Acyl-2-cyclopentyl-N'-hydroxyethanimidamide |

| Esterification | Acid Anhydride (B1165640) ((RCO)₂O) | O-Acyl-2-cyclopentyl-N'-hydroxyethanimidamide |

| Etherification | Alkyl Halide (R-X) and Base | O-Alkyl-2-cyclopentyl-N'-hydroxyethanimidamide |

Transformations Involving the Imidamide Nitrogen Atoms (e.g., alkylation, acylation)

The two nitrogen atoms of the imidamide group also serve as sites for functionalization, primarily through alkylation and acylation reactions.

Alkylation: The nitrogen atoms can be alkylated using various alkylating agents, such as alkyl halides. The reaction conditions, including the choice of base and solvent, can influence the regioselectivity of the alkylation, determining which nitrogen atom is functionalized. N-alkylation of amides and related structures has been achieved using alkyl halides under phase-transfer catalysis or microwave irradiation mdpi.comrsc.orgresearchgate.net.

Acylation: Acylation of the imidamide nitrogens can be achieved using acyl chlorides or anhydrides, similar to the esterification of the hydroxyl group. This reaction leads to the formation of N-acyl derivatives. The reactivity of the nitrogen atoms towards acylation can be influenced by steric and electronic factors. Acylation of amines and amides is a well-established transformation in organic synthesis wikipedia.orgyoutube.comorganic-chemistry.orgorganicreactions.orgwikipedia.orgnih.gov.

| Reaction Type | Reagent | Product |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-(E)-2-Cyclopentyl-N'-hydroxyethanimidamide |

| Acylation | Acyl Chloride (R-COCl) | N-Acyl-(E)-2-Cyclopentyl-N'-hydroxyethanimidamide |

| Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl-(E)-2-Cyclopentyl-N'-hydroxyethanimidamide |

Derivatization and Functionalization of the Cyclopentyl Ring

Electrophilic and Nucleophilic Substitutions on the Cyclopentyl Moiety

Direct substitution on the cyclopentyl ring can be challenging but offers a route to introduce various functional groups.

Electrophilic Substitution: While less common for saturated rings compared to aromatic systems, electrophilic substitution can be initiated under specific conditions. For instance, free-radical halogenation, using reagents like N-bromosuccinimide (NBS) under UV irradiation, can introduce a halogen atom onto the cyclopentyl ring adichemistry.com. The position of substitution would be influenced by the directing effects of the ethanimidamide side chain.

Nucleophilic Substitution: Nucleophilic substitution on the cyclopentyl ring generally requires the pre-existence of a good leaving group, such as a halide or a tosylate. If a halogenated derivative of the cyclopentyl ring is obtained, it can then be subjected to nucleophilic displacement by a variety of nucleophiles, such as amines, alkoxides, or cyanides, to introduce new functionalities masterorganicchemistry.comlibretexts.orgnih.govyoutube.com.

Ring Expansion or Contraction Strategies to Alter Ring Size

Altering the size of the cyclopentyl ring to a cyclobutyl, cyclohexyl, or larger ring system can be achieved through specific rearrangement reactions.

Ring Expansion: The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cycloalkanes organicreactions.orgwikipedia.orgresearchgate.netwikipedia.orgsynarchive.com. This would involve converting a functional group on the cyclopentyl ring (e.g., a ketone) to a 1-aminomethyl-1-cycloalkanol, which upon treatment with nitrous acid, rearranges to a cyclohexanone.

Ring Contraction: The Favorskii rearrangement provides a method for the ring contraction of cyclic α-halo ketones wikipedia.orgyoutube.comorganic-chemistry.orgadichemistry.comscribd.com. For instance, α-halogenation of a cyclopentanone derivative, followed by treatment with a base, would lead to a cyclopropanone intermediate that rearranges to a cyclobutanecarboxylic acid derivative.

| Transformation | Key Reaction | Starting Material on Cyclopentyl Ring | Product Ring System |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Ketone -> 1-Aminomethyl-1-cycloalkanol | Cyclohexane |

| Ring Contraction | Favorskii Rearrangement | α-Halo Ketone | Cyclobutane |

Synthesis of Structurally Modified Analogues

The synthesis of analogues with modifications to the core structure allows for the exploration of structure-activity relationships. This can involve replacing the cyclopentyl ring with other cyclic or acyclic moieties. The general synthetic approach would likely involve the reaction of a substituted nitrile with hydroxylamine (B1172632). For example, to synthesize an analogue with a different cycloalkyl group, the corresponding cycloalkylacetonitrile would be used as the starting material. Similarly, arylacetonitriles could be employed to introduce aromatic rings in place of the cyclopentyl group.

For instance, the synthesis of a cyclohexyl analogue would start from cyclohexylacetonitrile. Reaction of this nitrile with hydroxylamine would yield (E)-2-cyclohexyl-N'-hydroxyethanimidamide. This modular approach allows for the generation of a library of analogues with diverse steric and electronic properties.

| Starting Nitrile | Resulting Analogue |

| Cyclopropylacetonitrile | (E)-2-Cyclopropyl-N'-hydroxyethanimidamide |

| Cyclohexylacetonitrile | (E)-2-Cyclohexyl-N'-hydroxyethanimidamide |

| Phenylacetonitrile | (E)-N'-Hydroxy-2-phenylethanimidamide |

| Thiophen-2-ylacetonitrile | (E)-N'-Hydroxy-2-(thiophen-2-yl)ethanimidamide |

Design and Synthesis of Homologous Series

The synthesis of homologous series of (E)-2-Cyclopentyl-N'-hydroxyethanimidamide can be approached through systematic modifications of its constituent fragments, primarily by altering the size of the cycloalkyl group or by extending a linear alkyl chain if one were introduced. A common synthetic route to N'-hydroxyethanimidamides involves the reaction of a nitrile with hydroxylamine. By starting with a homologous series of cycloalkylacetonitriles, one can generate the corresponding series of (E)-2-cycloalkyl-N'-hydroxyethanimidamides.

For instance, a synthetic strategy could involve the treatment of cycloalkylacetonitriles of varying ring sizes (from cyclopropyl to cycloheptyl) with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine. This reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile.

The primary purpose of synthesizing such a homologous series is to investigate structure-activity relationships (SAR) in a medicinal chemistry context or to fine-tune the physicochemical properties of the molecule. Key properties that are modulated by changing the size of the cycloalkyl ring include lipophilicity, steric bulk, and metabolic stability. As the ring size increases, the lipophilicity, measured as the partition coefficient (logP), is generally expected to increase. This, in turn, can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The table below illustrates a potential homologous series based on the cycloalkyl moiety and the predicted trend in lipophilicity.

| Compound Name | Cycloalkyl Group | Number of Carbons in Ring | Predicted Relative LogP |

| (E)-2-Cyclopropyl-N'-hydroxyethanimidamide | Cyclopropyl | 3 | Lowest |

| (E)-2-Cyclobutyl-N'-hydroxyethanimidamide | Cyclobutyl | 4 | Low |

| This compound | Cyclopentyl | 5 | Medium |

| (E)-2-Cyclohexyl-N'-hydroxyethanimidamide | Cyclohexyl | 6 | High |

| (E)-2-Cycloheptyl-N'-hydroxyethanimidamide | Cycloheptyl | 7 | Highest |

Bioisosteric Replacements to Modulate Molecular Properties

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to enhance efficacy, improve selectivity, reduce toxicity, or alter pharmacokinetic properties. uniroma1.itwikipedia.org For this compound, bioisosteric modifications can be considered for each of its three key structural components: the cyclopentyl ring, the ethanimidamide core, and the N'-hydroxy group.

Cyclopentyl Ring Replacements: The cyclopentyl group is a lipophilic, non-polar moiety. Its replacement can modulate the compound's size, shape, and lipophilicity. nih.gov

Other Alicyclic Rings: Replacing the cyclopentyl ring with smaller (cyclopropyl, cyclobutyl) or larger (cyclohexyl) rings can fine-tune steric bulk and lipophilicity. nih.gov Bicyclic systems like bicyclo[1.1.1]pentane could also be introduced to provide greater three-dimensionality.

Aromatic Rings: A phenyl or a substituted phenyl ring can serve as a bioisostere for the cyclopentyl group. This would introduce planarity and the potential for aromatic interactions (e.g., π-π stacking) with biological targets.

Heterocycles: Replacing the cyclopentyl ring with a heterocycle such as piperidine, tetrahydrofuran, or thiophene can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially improving solubility and target engagement.

Ethanimidamide Core Replacements: The ethanimidamide group (-C(=NOH)-NH2) is a key functional group. Its replacement with other groups that mimic its size, electronics, and hydrogen bonding capabilities is a common strategy. The core is structurally related to amides and guanidines.

Heterocyclic Rings: Heterocycles are widely used as bioisosteres for amide and related groups to improve metabolic stability. nih.govdrughunter.comcambridgemedchemconsulting.com Potential replacements for the ethanimidamide core include 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. These five-membered rings can mimic the geometry and hydrogen bonding pattern of the original group while being less susceptible to enzymatic hydrolysis. nih.govcambridgemedchemconsulting.com

N'-hydroxy Group Replacements: The N'-hydroxy group (N-OH) is part of an amidoxime (B1450833) functionality, which is related to hydroxamic acids and N-hydroxyguanidines. acs.orgnih.gov This group is often acidic and can participate in metal chelation or hydrogen bonding.

Acidic Bioisosteres: If the acidic nature of the N-OH proton is crucial for biological activity, it could be replaced by other acidic functional groups. The tetrazole ring is a well-known bioisostere for carboxylic acids and other acidic protons, offering increased lipophilicity and metabolic stability compared to a carboxyl group. ctppc.org

The following table summarizes potential bioisosteric replacements for the different parts of the molecule.

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

| Cyclopentyl | Phenyl, Pyridyl, Thiophene, Cyclohexyl, Bicyclo[1.1.1]pentane | Modulate lipophilicity, introduce aromatic interactions, alter metabolic profile, increase 3D character. nih.govctppc.org |

| Ethanimidamide Core | 1,2,4-Oxadiazole, 1,3,4-Oxadiazole, 1,2,3-Triazole | Increase metabolic stability against hydrolysis, mimic hydrogen bonding pattern, alter electronic properties. nih.govcambridgemedchemconsulting.com |

| N'-hydroxy Group | Tetrazole, Carboxylic Acid | Mimic acidic proton for target interaction, improve pharmacokinetic properties. ctppc.org |

Explorations in Polymerization and Materials Science Applications of Derivatives

The N'-hydroxyethanimidamide functional group is a type of amidoxime. Polymers containing amidoxime groups, known as poly(amidoxime)s, have been extensively studied for their exceptional ability to chelate a wide range of metal ions. acs.orgacs.orgtus.ie This property makes them highly valuable in materials science, particularly for applications in environmental remediation and resource recovery.

To explore polymerization applications, a derivative of this compound would first need to be synthesized containing a polymerizable functional group. A common strategy is to introduce a vinyl or acryloyl group. For example, one could synthesize a monomer such as N-acryloyl-2-cyclopentyl-N'-hydroxyethanimidamide. This monomer could then be polymerized, either alone or copolymerized with other monomers like acrylonitrile or acrylic acid, using techniques such as free-radical polymerization or radiation-induced graft polymerization (RIGP). rsc.orgnih.gov

The resulting polymer, a poly(amidoxime) with cyclopentyl side chains, would be expected to have a strong affinity for various metal ions. The amidoxime group can coordinate with metals like uranium, lead, copper, and iron. acs.orgnih.govresearchgate.net The presence of the lipophilic cyclopentyl group might influence the polymer's swelling behavior in aqueous environments and its affinity for specific metal ions.

Potential applications in materials science for such a polymer include:

Extraction of Uranium from Seawater: Poly(amidoxime)-based adsorbents are considered one of the most promising materials for extracting uranium from seawater, a vast but dilute resource. rsc.orgnih.gov The amidoxime groups form stable chelate complexes with the uranyl cation (UO₂²⁺).

Heavy Metal Remediation: The polymer could be used to create resins or fibers for removing toxic heavy metals like lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺) from industrial wastewater. nih.govmdpi.com

Recovery of Precious Metals: These materials can also be tailored for the selective recovery of precious or rare-earth metals from mining effluents or electronic waste.

The table below presents the adsorption capacities of various amidoxime-based adsorbents for different metal ions as reported in the literature, illustrating the potential of this class of materials.

| Polymer/Adsorbent Material | Target Metal Ion | Adsorption Capacity (mg/g) | Reference |

| Poly(amidoxime) ligand from palm cellulose | Lead (Pb²⁺) | 272 | researchgate.net |

| Poly(amidoxime) ligand from palm cellulose | Copper (Cu²⁺) | 260 | researchgate.net |

| Amidoxime adsorbent from LDPE-g-p-(AN-AAc) | Lead (Pb²⁺) | 150 | nih.gov |

| Amidoxime functionalized graphene oxide aerogel | Uranium (U⁶⁺) | 532 | researchgate.net |

| Poly(amidoxime)/scrap facemasks | Uranium (U⁶⁺) | 185.6 | nih.gov |

By incorporating the this compound moiety into a polymer backbone, new materials with tailored properties for selective metal ion extraction could be developed.

Role of E 2 Cyclopentyl N Hydroxyethanimidamide As a Versatile Synthetic Building Block

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The primary application of amidoximes, including by extension (E)-2-Cyclopentyl-N'-hydroxyethanimidamide, lies in the construction of heterocyclic rings. The amidoxime (B1450833) functional group is a well-established precursor for the synthesis of 1,2,4-oxadiazoles. researchgate.netrsc.org This transformation is typically achieved through the reaction of the amidoxime with various acylating agents, followed by cyclodehydration.

For instance, the reaction of an amidoxime with an acid chloride or anhydride (B1165640) leads to an O-acyl amidoxime intermediate, which upon heating or treatment with a base, cyclizes to form the corresponding 1,2,4-oxadiazole. The cyclopentyl group in this compound would be retained as a substituent on the resulting heterocyclic ring, thereby influencing its physical and chemical properties.

Beyond 1,2,4-oxadiazoles, amidoximes can be utilized in the synthesis of other heterocyclic systems. researchgate.net Depending on the reaction conditions and the nature of the reaction partner, they can be converted into imidazoles, imidazolines, benzoxazoles, and pyrimidines. researchgate.net The versatility of the amidoxime functional group makes this compound a valuable starting material for generating libraries of diverse heterocyclic compounds for various applications, including medicinal chemistry and materials science.

| Amidoxime Precursor | Reactant | Resulting Heterocycle | Reference |

|---|---|---|---|

| Generic Amidoxime | Acid Anhydride | 1,2,4-Oxadiazole | researchgate.net |

| Generic Amidoxime | Isatoic Anhydride | Substituted 1,2,4-Oxadiazolyl Aniline | researchgate.net |

| N-Substituted Amidoxime | 1,1'-Carbonyldiimidazole | 1,2,4-Oxadiazol-5-one | rsc.org |

Integration into Complex Molecular Architectures and Natural Product Synthesis

The amidoxime functional group can be a key component in the synthesis of more complex molecules, including natural products and their analogues. nih.gov The ability of amidoximes to act as prodrugs of amidines, which are important pharmacophores, highlights their significance in medicinal chemistry. nih.govresearchgate.net The in vivo reduction of an amidoxime to the corresponding amidine can improve the bioavailability of a drug candidate. researchgate.net

The cyclopentyl group can also play a role in directing the stereochemical outcome of reactions or in providing a rigid scaffold for the construction of complex three-dimensional structures. The synthesis of natural products containing fully functionalized cyclopentane (B165970) rings often relies on strategic bond formations and functional group manipulations where a building block like this compound could potentially be employed.

Application in Ligand Design for Catalysis and Coordination Chemistry

The amidoxime functional group is an effective chelating agent for a variety of metal ions. nih.govscispace.comspbu.ruresearchgate.net The presence of both a soft nitrogen donor (from the amino group) and a hard oxygen donor (from the hydroxyimino group) allows amidoximes to coordinate to metal centers in different modes. nih.govnih.gov This chelating ability makes them valuable ligands in coordination chemistry and has led to their use in areas such as metal extraction and catalysis.

This compound can be employed as a ligand to form stable complexes with various metal ions. The cyclopentyl group can influence the solubility and steric properties of the resulting metal complexes, which in turn can affect their catalytic activity and selectivity. For instance, in the field of asymmetric catalysis, chiral ligands are used to induce enantioselectivity in chemical reactions. While this compound itself is not chiral, it could be incorporated into a larger chiral framework to create a novel ligand for asymmetric transformations.

The coordination chemistry of amidoximes is a growing field of research, and the development of new ligands based on this functional group is of significant interest. spbu.ru The versatility of this compound as a building block extends to the design and synthesis of novel ligands for a range of applications in catalysis and materials science.

| Ligand Type | Metal Ion | Coordination Mode | Potential Application | Reference |

|---|---|---|---|---|

| Amidoxime | Various Transition Metals | N,O-chelation | Metal extraction, Catalysis | nih.govspbu.ru |

| Amidoximato | Aluminum | Oximato oxygen, amido and amino nitrogens | Organometallic synthesis | nih.gov |

| Amidoximato | Chromium | η³-bound | Coordination chemistry studies | nih.gov |

Future Research Directions and Emerging Opportunities for E 2 Cyclopentyl N Hydroxyethanimidamide

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of N'-hydroxyethanimidamides, also known as amidoximes, is traditionally achieved through the reaction of nitriles with hydroxylamine (B1172632). nih.gov For (E)-2-Cyclopentyl-N'-hydroxyethanimidamide, the logical precursor would be 2-cyclopentylacetonitrile. Future research should focus on developing advanced and sustainable synthetic methods that offer improvements in terms of yield, purity, and environmental impact.

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds. mdpi.com A comparative study of conventional heating versus microwave irradiation for the synthesis of this compound could reveal significant advantages in terms of efficiency and energy consumption.

Solvent-Free Synthesis: Exploring solvent-free reaction conditions, potentially under ultrasonic irradiation, could lead to a greener synthetic route by minimizing waste and avoiding the use of hazardous solvents. nih.gov

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher reproducibility and scalability. Developing a flow-based synthesis for this compound could be highly beneficial for future large-scale production.

Catalytic Methods: Investigating the use of catalysts to promote the addition of hydroxylamine to 2-cyclopentylacetonitrile at lower temperatures and with higher selectivity could represent a significant advancement.

| Synthetic Method | Potential Advantages | Key Parameters to Investigate |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yield | Power, temperature, reaction time |

| Solvent-Free Synthesis | Reduced waste, environmentally friendly | Temperature, catalysts, physical state of reactants |

| Flow Chemistry | Scalability, reproducibility, safety | Flow rate, temperature, residence time |

| Catalytic Methods | Milder reaction conditions, higher selectivity | Catalyst type, catalyst loading, temperature |

Deeper Exploration of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

The interplay between the cyclopentyl group and the N'-hydroxyethanimidamide functionality will govern the compound's physical, chemical, and biological properties. A thorough investigation of its structure-reactivity relationships is crucial for unlocking its full potential. An integrated approach combining experimental studies with computational modeling will be essential.

Future research in this area should include:

Conformational Analysis: The cyclopentyl ring introduces conformational flexibility. Computational studies, such as Density Functional Theory (DFT) calculations, can predict the most stable conformers and the rotational barriers of the molecule. This information is vital for understanding its interaction with biological targets or its role in stereoselective reactions. Generally, the (Z)-isomer of amidoximes is energetically more favorable. nih.gov

Spectroscopic Characterization: Detailed analysis using advanced spectroscopic techniques (e.g., 2D NMR, FT-IR, Raman) will provide experimental validation of the computed structures and offer insights into the electronic environment of the molecule. researchgate.net

Reactivity Studies: The N'-hydroxyethanimidamide moiety is known to undergo oxidation to release nitric oxide (NO), a key signaling molecule in various biological processes. nih.gov Investigating the kinetics and mechanism of NO release from this compound will be critical. The electron-donating nature of the cyclopentyl group may influence the rate of this process.

| Parameter | Experimental Technique | Computational Method | Expected Insights |

| Conformational Stability | X-ray Crystallography | Density Functional Theory (DFT) | Preferred 3D structure and isomer stability |

| Vibrational Frequencies | FT-IR and Raman Spectroscopy | DFT Frequency Calculations | Confirmation of functional groups and bonding |

| Electronic Properties | UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transitions and reactivity |

| NO-Donating Ability | Griess Assay, Chemiluminescence | Molecular Dynamics (MD) Simulations | Rate and mechanism of nitric oxide release |

Discovery of Novel Chemical Transformations and Reaction Pathways

Amidoximes are versatile building blocks for the synthesis of various heterocyclic compounds. nih.govresearchgate.net Exploring the reactivity of this compound can lead to the discovery of novel chemical transformations and the synthesis of new molecular scaffolds with potential applications in medicinal chemistry and material science.

Potential avenues for research include:

Cyclization Reactions: The N'-hydroxyethanimidamide group can participate in cyclization reactions to form five-membered rings like 1,2,4-oxadiazoles, which are important pharmacophores. benthamdirect.com Investigating the reaction of this compound with various electrophiles could yield a library of novel heterocyclic compounds.

Reduction to Amidines: Amidoximes can be reduced to the corresponding amidines, which also exhibit a wide range of biological activities. nih.gov Developing selective reduction methods for this compound would provide access to another class of potentially useful compounds.

Oxidative Transformations: The oxidation of amidoximes can lead to the formation of nitriles or amides, depending on the oxidizing agent used. nih.gov A systematic study of the oxidation of this compound could reveal selective methods for accessing these different functional groups.

Coordination Chemistry: The amidoxime (B1450833) group can act as a ligand to coordinate with various metal ions. acs.org The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or optical properties.

| Reaction Type | Potential Reagents | Expected Product Class |

| Cyclization | Carboxylic acid derivatives, Isocyanates | 1,2,4-Oxadiazoles, 1,2,4-Oxadiazol-5-ones |

| Reduction | Catalytic hydrogenation, Transfer hydrogenation | Amidines |

| Oxidation | Hypervalent iodine reagents, Metal-based oxidants | Nitriles, Amides |

| Coordination | Transition metal salts (e.g., Cu, Fe, Co) | Metal-organic complexes |

Interdisciplinary Research Collaborations and Translational Applications in Material Science or other Chemical Disciplines

The unique structural features of this compound make it a candidate for interdisciplinary research and translational applications beyond traditional organic chemistry.

Emerging opportunities include:

Material Science: Amidoxime-functionalized polymers have been extensively studied for their ability to chelate metal ions, particularly for the extraction of uranium from seawater. acs.org Incorporating the this compound moiety into polymer backbones could lead to new sorbent materials with enhanced selectivity or capacity for specific metal ions. The hydrophobic cyclopentyl group might influence the material's interaction with aqueous environments.

Medicinal Chemistry: As a prodrug that can release nitric oxide, this compound could be investigated for its potential therapeutic effects in cardiovascular diseases or as an anti-inflammatory agent. nih.gov The cyclopentyl group could modulate the compound's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Supramolecular Chemistry: The hydrogen bonding capabilities of the N'-hydroxyethanimidamide group could be exploited in the design of self-assembling systems, such as gels or liquid crystals. The cyclopentyl group could play a role in directing the packing of the molecules in the solid state or in solution.

Chemical Biology: The development of fluorescently labeled derivatives of this compound could enable the study of its cellular uptake and distribution, providing valuable tools for understanding its biological mechanism of action.

| Discipline | Potential Application | Key Property to Exploit |

| Material Science | Metal ion extraction, functional polymers | Chelating ability of the amidoxime group |

| Medicinal Chemistry | Nitric oxide-donating prodrugs | Biological activity of NO and the amidoxime core |

| Supramolecular Chemistry | Self-assembling materials, organogels | Hydrogen bonding and molecular shape |

| Chemical Biology | Molecular probes for cellular imaging | Reactivity and potential for derivatization |

Q & A